N,N'-(Dithiodiethylene)bis(3-aminopropionamide) dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alethine dihydrobromide is a compound that belongs to the family of disulfides. It is a low molecular weight disulfide known for its antitumor activity in various cancer models, including murine myeloma and melanoma . This compound is studied for its potential therapeutic applications, particularly in the treatment of cancer.
Vorbereitungsmethoden
Alethine dihydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with hydrobromic acid. The reaction typically occurs in a methanol solution, where ethylenediamine reacts with 40% hydrobromic acid to form the dihydrobromide salt . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Alethine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to its corresponding thiols.
Substitution: Alethine dihydrobromide can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically disulfides and thiols.
Wissenschaftliche Forschungsanwendungen
Alethine dihydrobromide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of coenzyme A and other biologically active compounds.
Medicine: Alethine dihydrobromide exhibits antitumor activity and is investigated for its potential in treating blood disorders, lymphoma, and multiple myeloma
Eigenschaften
CAS-Nummer |
104071-87-6 |
---|---|
Molekularformel |
C10H24Br2N4O2S2 |
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide;dihydrobromide |
InChI |
InChI=1S/C10H22N4O2S2.2BrH/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12;;/h1-8,11-12H2,(H,13,15)(H,14,16);2*1H |
InChI-Schlüssel |
DGDBKJAIBYSHRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(=O)NCCSSCCNC(=O)CCN.Br.Br |
Verwandte CAS-Nummern |
646-08-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.